6-bromo-8-methylTetrazolo[1,5-a]pyridine
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-8-methylTetrazolo[1,5-a]pyridine typically involves the reaction of 6-bromo-8-methylimidazo[1,2-a]pyridine with sodium azide under specific conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the tetrazole ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or varying reaction times and temperatures.
Chemical Reactions Analysis
6-Bromo-8-methylTetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include sodium azide, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-8-methylTetrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylTetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
6-Bromo-8-methylTetrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
8-Bromo-6-methyltetrazolo[1,5-a]pyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
6-Bromo-8-nitrotetrazolo[1,5-a]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C6H5BrN4 |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-8-methyltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-5(7)3-11-6(4)8-9-10-11/h2-3H,1H3 |
InChI Key |
JPWJWKXEVMJHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NN=N2)Br |
Origin of Product |
United States |
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